molecular formula C10H14BrNO2S B1277427 N-Butyl 3-bromobenzenesulfonamide CAS No. 871269-09-9

N-Butyl 3-bromobenzenesulfonamide

Cat. No.: B1277427
CAS No.: 871269-09-9
M. Wt: 292.19 g/mol
InChI Key: FOIGOOIJVWAXCR-UHFFFAOYSA-N
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Description

N-Butyl 3-bromobenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. It is characterized by the presence of a butyl group attached to the nitrogen atom and a bromine atom attached to the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

N-Butyl 3-bromobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the synthesis of benzamides. It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the preparation of selective angiotensin II AT2 receptor agonists, which are crucial in regulating blood pressure and fluid balance . The nature of these interactions often involves the formation of covalent bonds with the target biomolecules, leading to the desired biochemical effects.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of angiotensin II AT2 receptor agonists can impact cell signaling pathways related to blood pressure regulation . Additionally, it may alter gene expression patterns and metabolic activities within the cells, contributing to its overall biochemical effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent biochemical effects. For instance, its interaction with angiotensin II AT2 receptors can modulate the receptor’s activity, influencing blood pressure regulation . The compound’s ability to form covalent bonds with target biomolecules is a key aspect of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that this compound is stable under normal conditions of use but can degrade when exposed to strong oxidizing agents and strong acids . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating its potential for sustained biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects, such as the regulation of blood pressure through its interaction with angiotensin II AT2 receptors . At higher doses, toxic or adverse effects may occur, including liver damage and neurodegeneration . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolic pathways can influence the compound’s overall biochemical effects and its impact on metabolic flux and metabolite levels . Understanding these pathways is crucial for optimizing its use in biochemical and pharmaceutical applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound is transported through cellular membranes and distributed to specific tissues where it exerts its effects . Transporters and binding proteins play a role in its localization and accumulation, ensuring that it reaches its target sites effectively.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Targeting signals and post-translational modifications may influence its localization, enhancing its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl 3-bromobenzenesulfonamide typically involves the reaction of 3-bromobenzenesulfonyl chloride with butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Butyl 3-bromobenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of sulfonamides with reduced functional groups.

Scientific Research Applications

N-Butyl 3-bromobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    N-Butylbenzenesulfonamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    N-tert-Butylbenzenesulfonamide: Contains a tert-butyl group instead of a butyl group, affecting its steric properties and reactivity.

    3-Bromo-N-tert-butylbenzenesulfonamide: Similar structure but with a tert-butyl group, used in different applications due to its unique properties.

Uniqueness: N-Butyl 3-bromobenzenesulfonamide is unique due to the presence of both the butyl group and the bromine atom, which confer specific reactivity and properties. This combination makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

3-bromo-N-butylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-2-3-7-12-15(13,14)10-6-4-5-9(11)8-10/h4-6,8,12H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIGOOIJVWAXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428434
Record name 3-Bromo-N-butylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871269-09-9
Record name 3-Bromo-N-butylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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